N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications
Selective Met Kinase Inhibition
This compound is related to substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. The substitution of the pyridine and pyridone positions has shown improved enzyme potency and aqueous solubility, leading to complete tumor stasis in certain carcinoma models following oral administration. This class of compounds has advanced into clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Aminocarbonylation Reactions
Alkoxycarbonylpiperidines, resembling the core structure of the compound , have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are crucial for synthesizing carboxamides and ketocarboxamides, which are valuable in developing various pharmaceuticals and organic compounds (Takács et al., 2014).
Enantioselective Synthesis
Enantioselective synthesis techniques involving piperidine derivatives have been developed for creating 2,3-disubstituted piperidines, which are essential in the synthesis of complex organic molecules and potential therapeutic agents (Calvez et al., 1998).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Palladium-catalyzed oxidative carbonylation conditions have been utilized to create dihydropyridinone and tetrahydropyridinedione derivatives from compounds structurally related to N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. These reactions are significant for synthesizing heterocyclic derivatives with potential pharmacological activities (Bacchi et al., 2005).
properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21-11-4-6-17(19(21)24)18(23)20-14-7-9-15(10-8-14)22-12-3-5-16(13-22)25-2/h4,6-11,16H,3,5,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZBQVQZSYINKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypiperidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
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